(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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Overview
Description
The compound (8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with simpler steroidal precursors, which undergo a series of functional group transformations, including hydroxylation, acetylation, and methylation. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- 16Alpha-Hydroxy-11-keto Prednisolone .
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H28O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16+,19-,20-,21-,22+/m0/s1 |
InChI Key |
PIDANAQULIKBQS-HQELUPTJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@H]3C(=O)C[C@@]2([C@@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
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